molecular formula C9H11NO3S B8706525 Benzamide, N-methyl-4-(methylsulfonyl)-

Benzamide, N-methyl-4-(methylsulfonyl)-

Cat. No.: B8706525
M. Wt: 213.26 g/mol
InChI Key: QSIJHAYHXMXMOI-UHFFFAOYSA-N
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Description

Benzamide, N-methyl-4-(methylsulfonyl)- is a benzamide derivative characterized by a methyl group on the amide nitrogen and a methylsulfonyl (-SO₂CH₃) substituent at the para position of the benzene ring. Its molecular formula is C₉H₁₁NO₃S (molecular weight: 213.25).

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

N-methyl-4-methylsulfonylbenzamide

InChI

InChI=1S/C9H11NO3S/c1-10-9(11)7-3-5-8(6-4-7)14(2,12)13/h3-6H,1-2H3,(H,10,11)

InChI Key

QSIJHAYHXMXMOI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Benzamide Derivatives

Substituent Variations on the Benzamide Core
Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Benzamide, N-methyl-4-(methylsulfonyl)- N-methyl, 4-methylsulfonyl C₉H₁₁NO₃S 213.25 Potential kinase inhibition
N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide (90233-92-4) 4-isopropylsulfonylamino, N-(3-methylphenyl) C₁₇H₁₉N₂O₃S 343.41 Unreported bioactivity; structural diversity study
Benzamide, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitro- (72178-02-0) 2-nitro, 5-phenoxy with Cl/CF₃ groups C₁₅H₁₂ClF₃N₂O₅S 424.78 High polarity due to nitro and CF₃ groups
Defactinib (VS-6063, PF-04554878) Complex pyrimidine/pyrazine substituents C₂₀H₂₁F₃N₈O₃S 510.49 FAK inhibitor; anticancer applications

Key Observations :

  • Steric Effects: Bulky substituents (e.g., trifluoromethylphenoxy in ) reduce bioavailability but improve target specificity.
Sulfonamide vs. Benzamide Derivatives
Compound Name (CAS) Core Structure Key Substituents Molecular Formula Molecular Weight Applications Reference
Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- (14653-91-9) Sulfonamide N-methylsulfonyl, 4-methyl C₈H₁₁NO₄S₂ 249.31 Unreported; sulfonamide scaffold
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide Sulfonamide N-benzyl, N-ethyl, 4-methyl C₁₆H₁₉NO₂S 289.39 Antibacterial, diuretic

Key Differences :

  • Pharmacological Activity : Sulfonamides (e.g., ) are traditionally associated with antibacterial/diuretic roles, while benzamides (e.g., ) are explored for kinase inhibition.
  • Polarity : Sulfonamides (e.g., ) have higher polarity due to the -SO₂NH- group, whereas benzamides balance lipophilicity and solubility.

Pharmacological and Physicochemical Properties

  • Solubility: Methylsulfonyl groups increase water solubility compared to non-polar substituents (e.g., methyl in ).
  • Metabolic Stability : The target compound’s methylsulfonyl group may resist oxidative metabolism better than compounds with larger substituents (e.g., isopropyl in ).
  • Bioactivity : Defactinib’s FAK inhibition suggests that para-substituted benzamides with sulfonyl groups can target kinase domains.

Preparation Methods

Direct Sulfonation Using Chlorosulfonic Acid

4-Methylbenzoic acid is treated with chlorosulfonic acid to form 4-(chlorosulfonyl)benzoic acid, followed by methylation with methyl iodide in the presence of sodium sulfite.
Reaction conditions :

  • Chlorosulfonic acid (2 eq), 0–5°C, 2 hours.

  • Sodium sulfite (1.5 eq) and methyl iodide (1.2 eq) in water, 60°C, 4 hours.
    Yield : 72–85%.

Oxidation of 4-(Methylthio)Benzoic Acid

4-(Methylthio)benzoic acid is oxidized to the sulfonyl derivative using hydrogen peroxide (H₂O₂) in acetic acid.
Reaction conditions :

  • 30% H₂O₂ (3 eq), acetic acid, 70°C, 6 hours.
    Yield : 89–92%.

Amide Bond Formation

The carboxylic acid is converted to the amide via acid chloride intermediates or direct coupling.

Classical Schotten-Baumann Reaction

4-(Methylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with methylamine under basic conditions.
Reaction conditions :

  • SOCl₂ (1.2 eq), reflux, 3 hours.

  • Methylamine (2 eq) in NaOH (10%), 0°C, 1 hour.
    Yield : 78–85%.

Catalytic N-Methyl Amidation

A one-pot method using 1,4-diazabicyclo[2.2.2]octane (DABCO) and Fe₃O₄ as catalysts enables direct coupling of 4-(methylsulfonyl)benzoic acid with methylamine.
Reaction conditions :

  • DABCO (10 mol%), Fe₃O₄ (10 mol%), acetonitrile, 85°C, 48 hours.
    Yield : 88–97%.

Table 1: Comparison of Amidation Methods

MethodCatalyst/ReagentSolventTemperatureYield (%)
Schotten-BaumannSOCl₂, NaOHTHF/H₂O0°C78–85
Catalytic AmidationDABCO, Fe₃O₄Acetonitrile85°C88–97
Coupling ReagentsEDC, HOBtDMFRT82–90

Alternative Routes

Reductive Amination of Nitro Precursors

4-Nitro-N-methylbenzamide is reduced to the amine using hydrazine hydrate, followed by sulfonation.
Reaction conditions :

  • Hydrazine hydrate (2 eq), ethanol, 80°C, 6 hours.
    Yield : 70–75%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amidation step, reducing reaction time from 48 hours to 30 minutes.
Conditions :

  • 4-(Methylsulfonyl)benzoic acid, methylamine, HATU, DIPEA, DMF, 100°C, 30 minutes.
    Yield : 91%.

Optimization Challenges

  • Sulfonation Selectivity : Over-oxidation to sulfonic acids is mitigated by controlled H₂O₂ usage.

  • Amide Purity : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted acid or amine.

  • Scalability : Catalytic amidation (Fe₃O₄) offers recyclability, reducing costs for industrial production .

Q & A

Q. What are the recommended synthetic routes for preparing Benzamide, N-methyl-4-(methylsulfonyl)-, and how can reaction conditions be optimized?

A two-step synthesis is commonly employed for analogous sulfonamide derivatives:

Sulfonamide Formation : React 4-(methylsulfonyl)benzoic acid derivatives with methylamine under controlled pH (e.g., using triethylamine as a base) to form the amide bond.

Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of coupling agents (e.g., EDC/HOBt) to minimize by-products. Temperature control (0–25°C) during amidation prevents decomposition .

Q. How can the structural integrity of Benzamide, N-methyl-4-(methylsulfonyl)- be validated post-synthesis?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions via 1^1H and 13^{13}C NMR (e.g., methylsulfonyl group resonance at ~3.0 ppm for 1^1H, 40–45 ppm for 13^{13}C) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm bond angles and stereochemistry .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Solubility : Polar aprotic solvents (DMSO, DMF) are optimal due to the sulfonyl group’s hydrophilicity. Aqueous solubility is pH-dependent; consider buffered solutions (pH 7–8) for biological assays .
  • Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the amide bond. Monitor degradation via accelerated stability studies (40°C/75% RH) .

Advanced Research Questions

Q. How can crystallographic data for Benzamide, N-methyl-4-(methylsulfonyl)- be interpreted to resolve ambiguities in molecular conformation?

  • Torsion Angle Analysis : Use SHELXL-generated .res files to assess dihedral angles (e.g., between benzamide and methylsulfonyl groups). Compare with similar structures in the Cambridge Structural Database .
  • Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., N–H···O=S) that stabilize crystal packing. Density Functional Theory (DFT) calculations can validate observed bond lengths .

Q. What strategies are effective in analyzing contradictory biological activity data for this compound across different assay systems?

  • Assay-Specific Variables : Control for pH, temperature, and solvent effects (e.g., DMSO concentration in cell-based vs. enzyme assays).
  • Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
  • Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or GPCRs). Focus on sulfonyl group interactions with catalytic residues .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .

Q. What experimental precautions are critical when studying enzyme inhibition mechanisms involving this compound?

  • Pre-incubation Time : Account for time-dependent inhibition by varying pre-incubation durations with the enzyme.
  • Control for Covalent Binding : Use mass spectrometry to detect irreversible adduct formation.
  • Cryo-EM or X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify binding site interactions .

Methodological Guidance

Q. How should researchers address low yields in the final amidation step during synthesis?

  • Reagent Selection : Replace traditional coupling agents with newer alternatives (e.g., COMU instead of HATU) to improve efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields by 20–30% under controlled microwave irradiation .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

  • HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
  • NMR Relaxation Measurements : Detect low-abundance conformers or degradation products via 1^1H T1T_1 relaxation times .

Q. How can researchers reconcile discrepancies between computational predictions and experimental solubility data?

  • Cosolvent Screening : Test solubility in PEG-400 or cyclodextrin solutions to mimic physiological conditions.
  • Thermodynamic Modeling : Apply the Abraham solvation parameter model to refine computational predictions using experimental logP and melting point data .

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